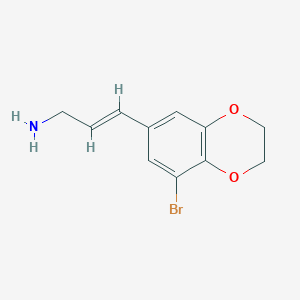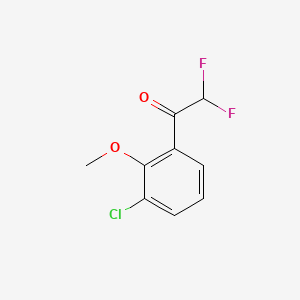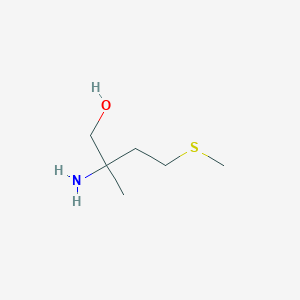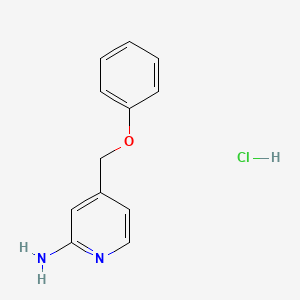
4-(Phenoxymethyl)pyridin-2-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Phenoxymethyl)pyridin-2-aminehydrochloride is a chemical compound with the molecular formula C12H13ClN2O. This compound is characterized by the presence of a pyridine ring substituted with a phenoxymethyl group and an amine group at the 2-position, forming a hydrochloride salt. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenoxymethyl)pyridin-2-aminehydrochloride typically involves the reaction of 4-(Phenoxymethyl)pyridine with ammonia or an amine source under controlled conditions. The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, and the product is isolated as a hydrochloride salt by the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Phenoxymethyl)pyridin-2-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
4-(Phenoxymethyl)pyridin-2-aminehydrochloride is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Phenoxymethyl)pyridin-2-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Phenoxymethyl)pyridine: Lacks the amine group and hydrochloride salt.
2-Aminopyridine: Lacks the phenoxymethyl group.
Phenoxymethylpenicillin: Contains a different core structure but shares the phenoxymethyl group.
Uniqueness
4-(Phenoxymethyl)pyridin-2-aminehydrochloride is unique due to the combination of the phenoxymethyl group and the amine group on the pyridine ring, forming a hydrochloride salt. This unique structure imparts specific chemical and biological properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C12H13ClN2O |
|---|---|
Poids moléculaire |
236.70 g/mol |
Nom IUPAC |
4-(phenoxymethyl)pyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C12H12N2O.ClH/c13-12-8-10(6-7-14-12)9-15-11-4-2-1-3-5-11;/h1-8H,9H2,(H2,13,14);1H |
Clé InChI |
LYTWSPPAKHMGMJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCC2=CC(=NC=C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


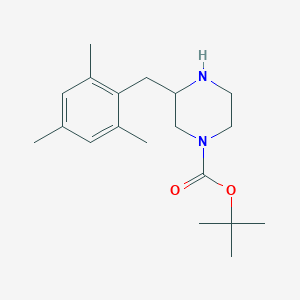
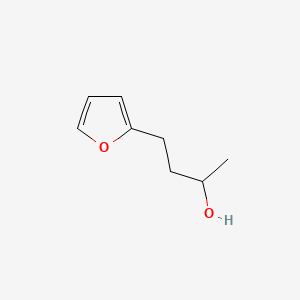

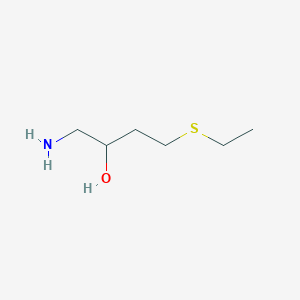
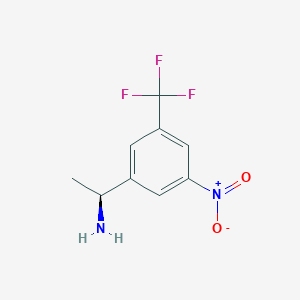
![cyanomethyl(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(2-chloroacetamido)phenyl]propanoate](/img/structure/B13608407.png)
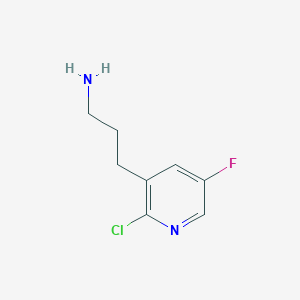
![5-[3-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one](/img/structure/B13608419.png)

